molecular formula C9H10O5 B14708108 Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate CAS No. 24056-48-2

Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate

Cat. No.: B14708108
CAS No.: 24056-48-2
M. Wt: 198.17 g/mol
InChI Key: LXHGALLQKKIMAZ-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate is a chemical compound with the molecular formula C10H10O5. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structure, which includes a hydroxyl group, a methyl group, and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate typically involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate: Similar structure but with a chromene ring instead of a pyran ring.

    Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate: Contains a pyrimidine ring and a phenyl group.

    4-Hydroxy-6-methyl-2-pyranone: Lacks the ester group and has a simpler structure .

Uniqueness

Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

CAS No.

24056-48-2

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

ethyl 5-hydroxy-6-methyl-4-oxopyran-2-carboxylate

InChI

InChI=1S/C9H10O5/c1-3-13-9(12)7-4-6(10)8(11)5(2)14-7/h4,11H,3H2,1-2H3

InChI Key

LXHGALLQKKIMAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C(=C(O1)C)O

Origin of Product

United States

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